

Spectroscopic Analysis of 1,3-Dichloro-3-methylbutane: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Dichloro-3-methylbutane

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,3-dichloro-3-methylbutane**, a chlorinated hydrocarbon of interest to researchers and professionals in drug development and chemical synthesis. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and visual representations of key analytical pathways.

Spectroscopic Data Summary

The spectroscopic data for **1,3-dichloro-3-methylbutane** has been compiled and organized into the following tables for clear and concise reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.75	Singlet	6H	Two equivalent methyl groups (-CH ₃) at C3
~2.25	Triplet	2H	Methylene group (-CH ₂) at C2
~3.75	Triplet	2H	Methylene group (-CH ₂) at C1

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Carbon Type	Assignment
~32	CH ₃	Two equivalent methyl carbons at C3
~45	CH ₂	Methylene carbon at C1
~55	CH ₂	Methylene carbon at C2
~75	C	Quaternary carbon at C3

Infrared (IR) Spectroscopy

The following table summarizes the major absorption bands observed in the infrared spectrum of **1,3-dichloro-3-methylbutane**.^[1]

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
2970-2850	Strong	C-H stretch	Alkane
1470-1450	Medium	C-H bend	Alkane
1385-1365	Medium	C-H bend (gem-dimethyl)	Alkane
800-600	Strong	C-Cl stretch	Alkyl Halide

Mass Spectrometry (MS)

The mass spectrum of **1,3-dichloro-3-methylbutane** is characterized by a molecular ion peak and several significant fragment ions.^[2] The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments.

Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Proposed Fragment
140, 142, 144	Low	[C ₅ H ₁₀ Cl ₂] ⁺ (Molecular Ion)
105, 107	Moderate	[C ₅ H ₁₀ Cl] ⁺
91	High	[C ₄ H ₇ Cl] ⁺
69	High	[C ₅ H ₉] ⁺
55	High	[C ₄ H ₇] ⁺
41	Base Peak	[C ₃ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- A sample of **1,3-dichloro-3-methylbutane** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a chemical shift reference (0 ppm).

¹H NMR Acquisition:

- The NMR spectrometer is tuned to the proton frequency (e.g., 400 MHz).

- A standard one-pulse sequence is used to acquire the free induction decay (FID).
- Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.
- The FID is then Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

¹³C NMR Acquisition:

- The spectrometer is tuned to the carbon-13 frequency (e.g., 100 MHz).
- A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
- A larger number of scans (typically hundreds to thousands) and a longer relaxation delay are required due to the low natural abundance and longer relaxation times of the ¹³C nucleus.
- The acquired FID is processed similarly to the ¹H NMR data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation:

- For a liquid sample like **1,3-dichloro-3-methylbutane**, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

- A background spectrum of the clean salt plates is recorded.
- The sample is placed in the instrument's sample holder.
- The infrared spectrum is recorded by passing a beam of infrared radiation through the sample.
- The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
- In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique known as electron ionization (EI). This causes the molecules to lose an electron and form a positively charged molecular ion (M^+).

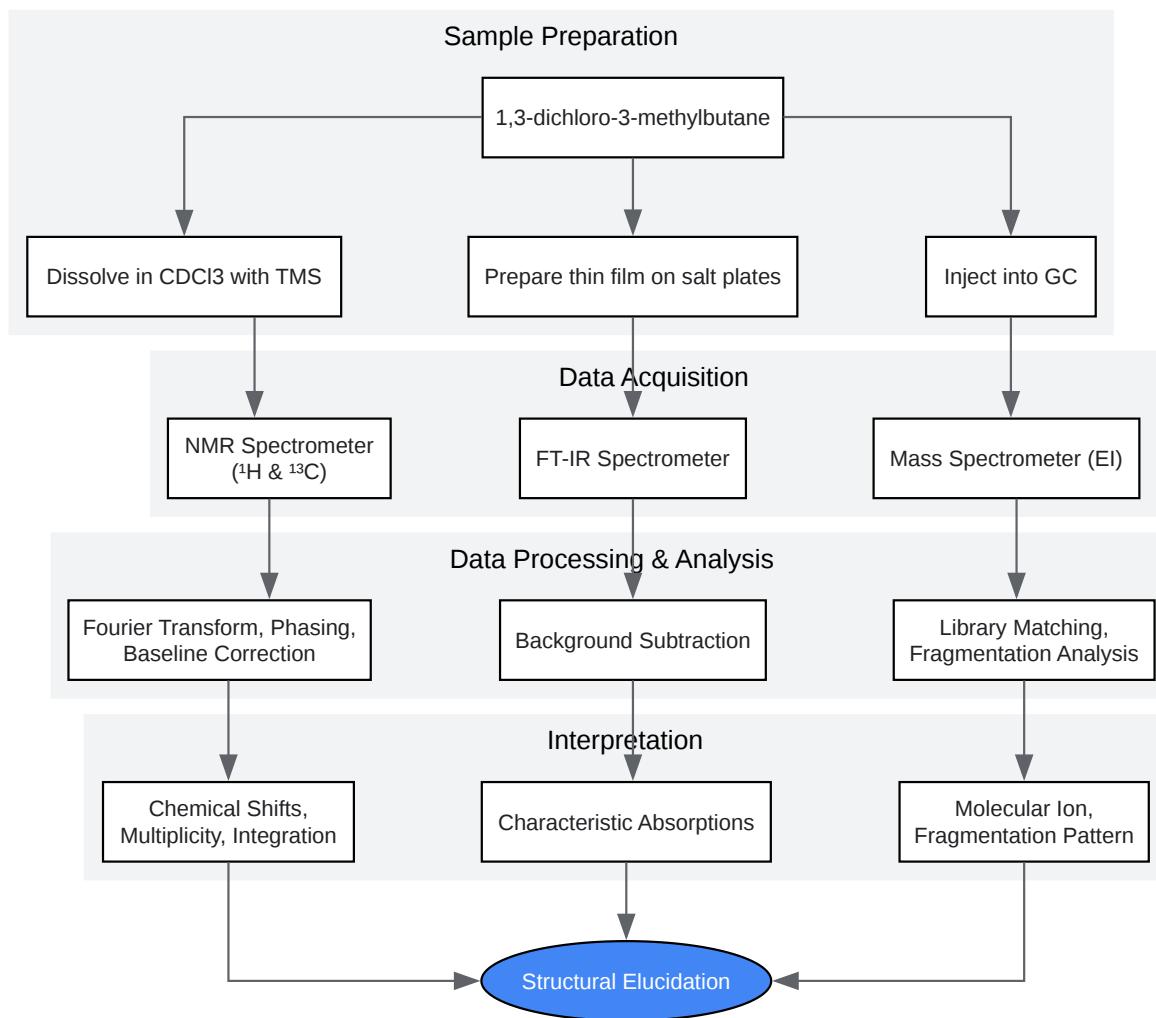
Mass Analysis and Detection:

- The molecular ions and any fragment ions formed in the source are accelerated into a mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

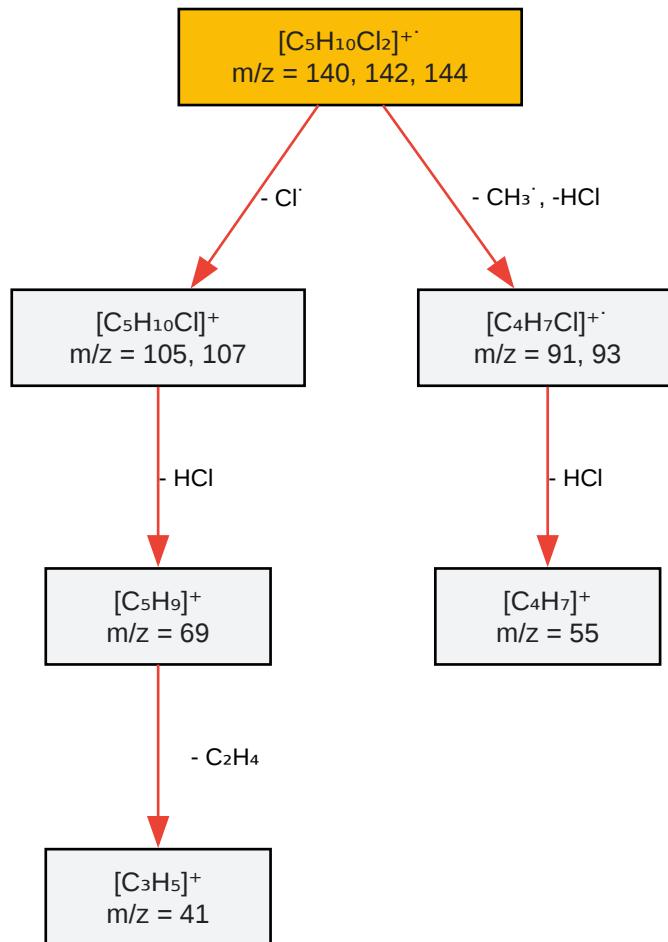
The following diagrams illustrate key concepts in the spectroscopic analysis of **1,3-dichloro-3-methylbutane**.

Workflow for Spectroscopic Analysis

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General workflow for the spectroscopic analysis of an organic compound.

Proposed Mass Spectrometry Fragmentation of 1,3-Dichloro-3-methylbutane

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Proposed fragmentation pathway for **1,3-dichloro-3-methylbutane** in EI-MS.

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References

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